N-[3-(Pyrazine-2-amido)phenyl]pyrazine-2-carboxamide
CAS No.:
Cat. No.: VC11178084
Molecular Formula: C16H12N6O2
Molecular Weight: 320.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12N6O2 |
|---|---|
| Molecular Weight | 320.31 g/mol |
| IUPAC Name | N-[3-(pyrazine-2-carbonylamino)phenyl]pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C16H12N6O2/c23-15(13-9-17-4-6-19-13)21-11-2-1-3-12(8-11)22-16(24)14-10-18-5-7-20-14/h1-10H,(H,21,23)(H,22,24) |
| Standard InChI Key | LUIXEAYEBPSQSL-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)NC(=O)C2=NC=CN=C2)NC(=O)C3=NC=CN=C3 |
| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)C2=NC=CN=C2)NC(=O)C3=NC=CN=C3 |
Introduction
Structural Characterization and Chemical Identity
IUPAC Nomenclature and Molecular Formula
The compound N-[3-(Pyrazine-2-amido)phenyl]pyrazine-2-carboxamide features a central phenyl ring substituted at the 3-position with two pyrazine-2-carboxamide groups. Its systematic IUPAC name reflects this arrangement:
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IUPAC Name: N-[3-(pyrazine-2-carboxamido)phenyl]pyrazine-2-carboxamide
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Molecular Formula:
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Molecular Weight: 372.33 g/mol
The structure combines two pyrazine rings linked via carboxamide bonds to a meta-substituted benzene core, creating a planar, conjugated system with potential for π-π stacking and hydrogen bonding .
Synthesis and Reaction Pathways
Synthetic Strategies for Pyrazine Carboxamides
While no direct synthesis protocols for this compound are documented, analogous N-phenylpyrazine-2-carboxamides are typically synthesized via:
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Amide Coupling: Reacting pyrazine-2-carboxylic acid with substituted anilines using coupling agents like EDCl/HOBt .
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Stepwise Functionalization: Introducing carboxamide groups sequentially to avoid steric hindrance, as seen in derivatives like N-(4-chloro-3-methylphenyl)pyrazine-2-carboxamide .
Key Reaction Conditions
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Solvents: Dichloromethane (DCM) or dimethylformamide (DMF)
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Catalysts: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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Temperature: Room temperature to 60°C
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Yield Optimization: Up to 78% for mono-substituted analogs .
Biological and Pharmacological Activities
Herbicidal and Plant Growth Modulation
Pyrazine carboxamides exhibit notable bioactivity in agricultural contexts. For example:
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Chlorophyll Inhibition: N-(4-chloro-3-methylphenyl)pyrazine-2-carboxamide reduces chlorophyll content in Chlorella vulgaris () .
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Flavonoid Induction: Certain derivatives increase flavonoid production in Onosma paniculatum cells by up to 300%, suggesting elicitor potential .
Comparative Analysis with Structural Analogs
The table below highlights key differences between N-[3-(Pyrazine-2-amido)phenyl]pyrazine-2-carboxamide and related compounds:
| Compound Name | CAS Number | Biological Activity | Molecular Weight |
|---|---|---|---|
| N-[3-(Pyrazine-2-amido)phenyl]pyrazine-2-carboxamide | Not Assigned | Hypothetical kinase modulation, herbicide | 372.33 g/mol |
| N-(4-Chloro-3-methylphenyl)pyrazine-2-carboxamide | 925434-55-5 | Chlorophyll inhibition () | 291.74 g/mol |
| SRT1720 | 1001645-58-4 | SIRT1 activation, metabolic regulation | 438.51 g/mol |
Physicochemical Properties and Stability
Solubility and LogP
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Aqueous Solubility: Predicted low solubility due to aromatic stacking ().
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Thermal Stability: Pyrazine derivatives generally degrade above 250°C, with decomposition points depending on substituents .
Spectroscopic Data
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IR Spectroscopy: Characteristic peaks at (C=O stretch) and (N-H bend) .
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NMR: Expected aromatic proton signals between for pyrazine rings .
Industrial and Research Applications
Agricultural Chemistry
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Herbicide Development: Pyrazine carboxamides disrupt photosynthetic pathways in algae and weeds .
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Abiotic Stress Elicitors: Enhance secondary metabolite production in plant cell cultures .
Medicinal Chemistry
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Kinase-Targeted Drug Design: Structural analogs inhibit oncogenic kinases at nanomolar concentrations.
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Sirtuin Modulators: Potential applications in age-related diseases and metabolic disorders.
Challenges and Future Directions
Knowledge Gaps
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No direct in vivo toxicity or pharmacokinetic data exists for this compound.
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Synthetic scalability remains untested due to potential steric challenges in bis-amide formation.
Recommended Studies
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Computational Docking: Predict interactions with BRAF(V600E) or EGFR kinases.
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SAR Optimization: Modify substituents to enhance bioavailability.
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Ecotoxicity Profiling: Assess environmental impact for agricultural use.
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